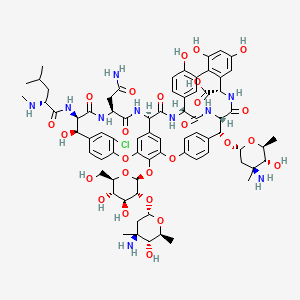

GLX351322

Übersicht

Beschreibung

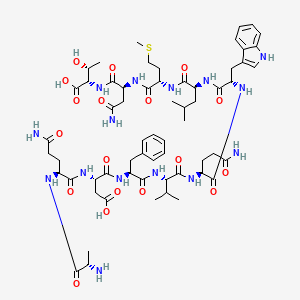

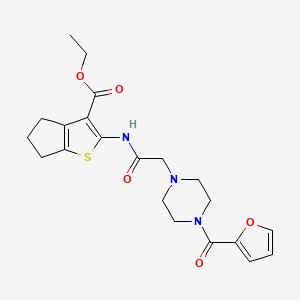

GLX351322 is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine moiety, and a cyclopenta[b]thiophene core

Wissenschaftliche Forschungsanwendungen

GLX351322 has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Biological Studies: The compound can be used to study the interactions between small molecules and proteins or enzymes.

Industrial Applications:

Wirkmechanismus

Target of Action

GLX351322 is a potent inhibitor of NADPH oxidase 4 (NOX4) . NOX4 is an enzyme protein that regulates the cellular redox state by generating reactive oxygen species (ROS) within the cell .

Mode of Action

This compound interacts with its target, NOX4, by inhibiting the production of hydrogen peroxide from NOX4-overexpressing cells . It displays selectivity for NOX4 over NOX2 .

Biochemical Pathways

This compound affects the ROS/MAPK/NF-κB signaling pathways . The inhibition of NOX4 by this compound reduces the overproduction of ROS, which in turn suppresses the activation of redox-sensitive factors such as HIF-1α, NF-κB, and MAPK .

Result of Action

The inhibition of NOX4 by this compound leads to a reduction in ROS overproduction, inflammation, cell aging, and cell apoptosis . This results in the protection of retinal structure and function in the context of acute ocular hypertension . It also attenuates osteoarthritis by inhibiting the ROS/MAPK/NF-κB signaling pathways .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the rapid clearance of the joint cavity poses a biological barrier to the therapeutic effect of this compound . Therefore, strategies such as encapsulating this compound in a ROS-responsive microsphere capsule have been explored to enhance its efficacy and stability .

Biochemische Analyse

Biochemical Properties

GLX351322 is known to interact with NADPH oxidase (NOX), specifically NOX4 . It acts as an inhibitor of NOX4, which is an enzyme that promotes oxidative stress in pancreatic beta-cells . By inhibiting NOX4, this compound can potentially counteract the oxidative stress that leads to pancreatic beta-cell dysfunction .

Cellular Effects

In high-fat diet-treated C57BL/6 mice, a two-week treatment with this compound was found to counteract non-fasting hyperglycemia and impaired glucose tolerance . This effect occurred without any change in peripheral insulin sensitivity . Additionally, in vitro studies have shown that glucose- and sodium palmitate-induced insulin release from human islets was increased in response to NOX4 inhibitors, including this compound .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of NOX4, an enzyme that generates reactive oxygen species (ROS) . Overactivity of NOX4, particularly during conditions of high-fat feeding, promotes ROS-mediated beta-cell dysfunction . By inhibiting NOX4, this compound can potentially prevent this dysfunction .

Temporal Effects in Laboratory Settings

In long-term experiments (1-3 days), high glucose-induced human islet cell ROS production and death were prevented by this compound . This suggests that while short-term NOX4-generated ROS production is a physiological requirement for beta-cell function, persistent NOX4 activity promotes ROS-mediated beta-cell dysfunction .

Dosage Effects in Animal Models

It is known that in high-fat diet-treated C57BL/6 mice, a two-week treatment with this compound counteracted non-fasting hyperglycemia and impaired glucose tolerance .

Metabolic Pathways

Its role as a NOX4 inhibitor suggests that it may interact with pathways involving oxidative stress and insulin release .

Transport and Distribution

As a NOX4 inhibitor, it is likely to be involved in processes related to oxidative stress and insulin release .

Subcellular Localization

As a NOX4 inhibitor, it is likely to be involved in processes related to oxidative stress and insulin release, which occur in various subcellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GLX351322 typically involves multiple steps:

Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

Synthesis of the piperazine derivative: The furan-2-carbonyl chloride is then reacted with piperazine to form 4-(furan-2-carbonyl)piperazine.

Acylation reaction: The 4-(furan-2-carbonyl)piperazine is acylated with ethyl 2-bromoacetate to form the intermediate compound.

Cyclization: The intermediate compound undergoes cyclization with 2-aminothiophene-3-carboxylic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

GLX351322 can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted piperazine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate

- 2-(4-(Furan-2-carbonyl)piperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

GLX351322 is unique due to its combination of a furan ring, a piperazine moiety, and a cyclopenta[b]thiophene core. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications.

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-2-28-21(27)18-14-5-3-7-16(14)30-19(18)22-17(25)13-23-8-10-24(11-9-23)20(26)15-6-4-12-29-15/h4,6,12H,2-3,5,7-11,13H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVHLTCEMHIJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.